molecular formula C21H20ClNO4S B2485718 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzofuran-2-carboxamide CAS No. 573708-84-6

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzofuran-2-carboxamide

Cat. No.: B2485718
CAS No.: 573708-84-6
M. Wt: 417.9
InChI Key: QRVIFNRATDXUKC-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H20ClNO4S and its molecular weight is 417.9. The purity is usually 95%.
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Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4S/c1-14-18-7-2-3-8-19(18)27-20(14)21(24)23(17-9-10-28(25,26)13-17)12-15-5-4-6-16(22)11-15/h2-8,11,17H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVIFNRATDXUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzofuran-2-carboxamide is a synthetic compound that has generated interest in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the chlorobenzyl and dioxidotetrahydrothiophene moieties, suggest possible interactions with biological targets that may lead to therapeutic applications.

  • Molecular Formula : C22H22ClNO4S
  • Molecular Weight : 431.9 g/mol
  • CAS Number : 880404-61-5

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the dioxidotetrahydrothiophene group enhances its ability to modulate biological pathways, potentially affecting processes like signal transduction and gene expression regulation.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. Similar compounds with structural analogs have shown efficacy against various cancer cell lines, indicating a potential for further investigation in cancer therapeutics.
  • Antimicrobial Activity : The dioxidotetrahydrothiophene moiety is associated with antimicrobial properties in related compounds, suggesting that this compound may also possess similar effects against bacterial and fungal strains.
  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound:

StudyFindings
Anticancer Activity A study evaluating related benzofuran derivatives found significant antiproliferative effects against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The mechanism involved G2/M cell cycle arrest and apoptosis induction .
Enzyme Interaction Research on structurally similar compounds indicated potential inhibition of kinases involved in cancer progression, suggesting a similar pathway might be applicable to this compound .
Antimicrobial Testing Compounds within the same chemical class demonstrated promising antimicrobial activity against various pathogens, warranting further exploration of this compound .

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